10H-Phenothiazine-10-propanamine, 2-chloro-, monohydrochloride
CAS No.: 3763-80-2
Cat. No.: VC21345269
Molecular Formula: C15H16Cl2N2S
Molecular Weight: 327.3 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 3763-80-2 |
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Molecular Formula | C15H16Cl2N2S |
Molecular Weight | 327.3 g/mol |
IUPAC Name | 3-(2-chlorophenothiazin-10-yl)propan-1-amine;hydrochloride |
Standard InChI | InChI=1S/C15H15ClN2S.ClH/c16-11-6-7-15-13(10-11)18(9-3-8-17)12-4-1-2-5-14(12)19-15;/h1-2,4-7,10H,3,8-9,17H2;1H |
Standard InChI Key | CLFAUWZDUIVBAN-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)N(C3=C(S2)C=CC(=C3)Cl)CCCN.Cl |
Canonical SMILES | C1=CC=C2C(=C1)N(C3=C(S2)C=CC(=C3)Cl)CCCN.Cl |
Chemical Identity and Nomenclature
10H-Phenothiazine-10-propanamine, 2-chloro-, monohydrochloride belongs to the phenothiazine class of compounds, characterized by a tricyclic structure containing sulfur and nitrogen atoms. This compound has several synonyms in scientific literature and commercial catalogs, reflecting its importance in various research contexts.
Identification Parameters
Parameter | Value |
---|---|
CAS Number | 3763-80-2 |
Molecular Formula | C₁₅H₁₆Cl₂N₂S |
Molecular Weight | 327.3 g/mol |
IUPAC Name | 3-(2-chlorophenothiazin-10-yl)propan-1-amine hydrochloride (1:1) |
InChI | InChI=1S/C15H15ClN2S.ClH/c16-11-6-7-15-13(10-11)18(9-3-8-17)12-4-1-2-5-14(12)19-15;/h1-2,4-7,10H,3,8-9,17H2;1H |
InChIKey | CLFAUWZDUIVBAN-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)N(C3=C(S2)C=CC(=C3)Cl)CCCN.Cl |
Table 1: Chemical Identification Parameters of 10H-Phenothiazine-10-propanamine, 2-chloro-, monohydrochloride
Alternative Nomenclature
The compound is known by several synonyms in scientific and commercial contexts:
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Didesmethylchlorpromazine Hydrochloride
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2-Chloro-10-(3-aminopropyl)phenothiazine hydrochloride
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3-(2-chlorophenothiazin-10-yl)propan-1-amine hydrochloride
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nor2-Chlorpromazine hydrochloride
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NSC 168977
This diversity in nomenclature reflects the compound's multidisciplinary relevance and historical development across different research domains.
Physical and Chemical Properties
Understanding the physicochemical properties of 10H-Phenothiazine-10-propanamine, 2-chloro-, monohydrochloride is essential for its pharmaceutical formulation, analytical characterization, and biological activity predictions.
Physical Properties
The compound is typically observed as a crystalline solid with specific physical characteristics that influence its handling and formulation potential:
Property | Description/Value |
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Physical Appearance | Crystalline solid |
Solubility | Enhanced water solubility (compared to free base) |
Free Base CAS | 2095-17-2 |
Related Structures | Phenothiazine core with a chlorine substituent at position 2 |
Table 2: Physical Properties of 10H-Phenothiazine-10-propanamine, 2-chloro-, monohydrochloride
Chemical Reactivity
The chemical behavior of this compound is characterized by its functional groups and structural elements:
Types of Reactions
The compound undergoes several important chemical transformations:
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Oxidation: Forms sulfoxides and sulfones when treated with appropriate oxidizing agents
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Reduction: Can be reduced to parent phenothiazine derivatives
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Substitution: The chlorine atom at position 2 can undergo nucleophilic substitution reactions
Reactivity Parameters
The reactive sites in the molecule include:
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The phenothiazine core (particularly the sulfur atom)
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The chlorine substituent
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The terminal amine group
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The nitrogen atom within the tricyclic structure
Synthesis and Preparation Methods
The preparation of 10H-Phenothiazine-10-propanamine, 2-chloro-, monohydrochloride involves several synthetic steps, each requiring specific reaction conditions to ensure high yield and purity.
Synthetic Routes
The synthetic pathway typically follows a sequential approach:
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Formation of Phenothiazine Core: The process begins with the cyclization of diphenylamine with sulfur to form the tricyclic phenothiazine structure.
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Chlorination: Selective chlorination introduces the chlorine atom at the 2-position of the phenothiazine ring.
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Alkylation: The nitrogen atom in the phenothiazine core undergoes alkylation with a suitable propylamine derivative.
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Salt Formation: The final step involves hydrochloride salt formation through treatment with hydrochloric acid to enhance stability and solubility.
Industrial Production Considerations
Industrial-scale synthesis of this compound requires:
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Optimization of reaction conditions to maximize yield
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Stringent quality control measures to ensure pharmaceutical-grade purity
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Appropriate safety protocols due to the reactivity of intermediates
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Environmental considerations for waste management
Mechanism of Action and Biochemical Pathways
The biological activity of 10H-Phenothiazine-10-propanamine, 2-chloro-, monohydrochloride is closely related to its structural features and interactions with specific biological targets.
Primary Molecular Targets
The compound, also identified as NSC 168977, has been found to primarily interact with:
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SHP1 and SHP2 protein tyrosine phosphatases (PTPs)
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Acts as a potent inhibitor of these phosphatases
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May influence dopaminergic pathways similar to related phenothiazines
Downstream Biochemical Effects
The inhibition of SHP1 and SHP2 PTPs by this compound can lead to various molecular and cellular effects:
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Modulation of cell growth and differentiation pathways
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Potential impact on oncogenic transformation processes
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Reduction in viability and proliferation of certain cell lines (e.g., MDA-MB-468 cells)
Metabolic Considerations
As an active metabolite of chlorpromazine (a widely used antipsychotic), this compound represents an important component in the metabolic pathway of the parent drug:
Pharmacological Properties and Clinical Relevance
The pharmacological profile of 10H-Phenothiazine-10-propanamine, 2-chloro-, monohydrochloride reflects its relationship to chlorpromazine and other phenothiazine derivatives.
Relationship to Chlorpromazine
This compound is significant in pharmacological research for several reasons:
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Identified as an active metabolite of chlorpromazine, a first-generation antipsychotic
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Functions as a didesmethyl derivative, formed through metabolic N-demethylation
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May contribute to both therapeutic effects and side effects of chlorpromazine therapy
Metabolic Pathway Significance
A study investigating the effects of quinidine (a CYP2D6 inhibitor) on chlorpromazine metabolism revealed important insights:
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Quinidine administration caused significant increases in the urinary excretions of several metabolites, including N,N-didesmethylchlorpromazine sulfoxide
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This finding indicates that the metabolism of chlorpromazine involves multiple pathways
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The formation of N,N-didesmethylchlorpromazine may be influenced by genetic polymorphisms in metabolic enzymes
Analytical Methods and Characterization
Proper identification and quantification of 10H-Phenothiazine-10-propanamine, 2-chloro-, monohydrochloride are essential for research, quality control, and clinical applications.
Spectroscopic Identification
Several spectroscopic techniques are employed for the characterization of this compound:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation
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Mass Spectrometry: Allows for molecular weight determination and fragmentation pattern analysis
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Infrared Spectroscopy: Identifies functional groups and confirms salt formation
Chromatographic Methods
For separation, identification, and quantification purposes:
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High-Performance Liquid Chromatography (HPLC): Used for purity determination (typically >95% purity requirement for research-grade material)
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Liquid Chromatography-Mass Spectrometry (LC-MS): Enables detection in complex biological matrices
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Thin-Layer Chromatography (TLC): Provides a simple method for reaction monitoring during synthesis
Comparison with Related Compounds
Understanding how 10H-Phenothiazine-10-propanamine, 2-chloro-, monohydrochloride relates to similar compounds provides valuable context for its properties and applications.
Structural Relationships with Phenothiazine Derivatives
Table 3: Structural Comparison with Related Phenothiazine Derivatives
Functional and Pharmacological Distinctions
The differences in chemical structure translate to distinct pharmacological properties:
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The absence of methyl groups on the terminal nitrogen (compared to chlorpromazine) alters receptor binding profiles
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As a metabolite rather than a parent drug, it represents an important component in pharmacokinetic studies
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May exhibit different physicochemical properties (solubility, lipophilicity) affecting distribution and action
Research and Scientific Applications
10H-Phenothiazine-10-propanamine, 2-chloro-, monohydrochloride serves multiple purposes in scientific research across different disciplines.
Applications in Pharmaceutical Sciences
In pharmaceutical research, this compound is utilized for:
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Structure-activity relationship studies of phenothiazine derivatives
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Reference standard in analytical method development
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Understanding metabolic pathways of chlorpromazine
Applications in Biochemical Research
The compound's biological activities make it valuable for:
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Investigation of protein tyrosine phosphatase inhibition mechanisms
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Study of dopaminergic signaling pathways
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Research on cellular proliferation and viability
Use as an Analytical Standard
As a well-characterized compound, it serves as:
Mass Molarity Calculator
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